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Compound of Interest

Compound Name: (2S)-2-azidobutane

Cat. No.: B6250153 Get Quote

(2S)-2-Azidobutane is a versatile and valuable chiral building block in organic synthesis,

particularly for the introduction of a chiral secondary butylamine moiety. Its azide functional

group allows for a range of chemoselective transformations, including reduction to the

corresponding amine and participation in cycloaddition reactions. This technical guide provides

an in-depth overview of the synthesis, properties, and applications of (2S)-2-azidobutane for

researchers, scientists, and professionals in drug development.

Physicochemical Properties
(2S)-2-Azidobutane is the (S)-enantiomer of 2-azidobutane. Its physical and chemical

properties are summarized in the table below. The data presented is a combination of

experimentally derived values for similar compounds and computationally predicted values.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b6250153?utm_src=pdf-interest
https://www.benchchem.com/product/b6250153?utm_src=pdf-body
https://www.benchchem.com/product/b6250153?utm_src=pdf-body
https://www.benchchem.com/product/b6250153?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6250153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₄H₉N₃ --INVALID-LINK--[1]

Molecular Weight 99.13 g/mol --INVALID-LINK--[1]

Appearance Colorless liquid (predicted)

Boiling Point Not available

Density Not available

LogP 1.2 --INVALID-LINK--[2]

CAS Number 131491-44-6 --INVALID-LINK--[2]

Spectroscopic Data
The structural elucidation of (2S)-2-azidobutane relies on standard spectroscopic techniques.

The following table summarizes the expected spectroscopic data based on known trends for

similar azidoalkanes.[2]
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Technique Feature
Chemical Shift /
Wavenumber

¹H NMR -CH(N₃)- δ 3.2-3.5 ppm (multiplet)

-CH₂- δ 1.4-1.7 ppm (multiplet)

-CH₃ (adjacent to chiral center) ~ δ 1.2 ppm (doublet)

-CH₃ (terminal) ~ δ 0.9 ppm (triplet)

¹³C NMR -C(N₃)- δ 55-60 ppm

-CH₂- ~ δ 30 ppm

-CH₃ (adjacent to chiral center) ~ δ 20 ppm

-CH₃ (terminal) ~ δ 10 ppm

IR Spectroscopy Azide (N₃) asymmetric stretch ~ 2100 cm⁻¹ (strong)

C-N stretch 1250-1350 cm⁻¹

C-H stretch 2850-3000 cm⁻¹

Synthesis of (2S)-2-Azidobutane
The most common and stereospecific method for the synthesis of (2S)-2-azidobutane is

through the nucleophilic substitution of a chiral precursor, typically (R)-2-butanol, with an azide

source. This reaction proceeds with inversion of stereochemistry at the chiral center. The

Mitsunobu reaction is a well-established method for this transformation.

Experimental Protocol: Synthesis of (2S)-2-Azidobutane
from (R)-2-Butanol via Mitsunobu Reaction
This protocol is a representative procedure based on the general principles of the Mitsunobu

reaction for the synthesis of chiral azides from alcohols.

Materials:

(R)-2-Butanol
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Triphenylphosphine (PPh₃)

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

Diphenylphosphoryl azide (DPPA)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl acetate for chromatography

Procedure:

To a solution of (R)-2-butanol (1.0 eq) in anhydrous THF (0.1-0.2 M) under an inert

atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.5 eq).

To this stirred solution, add diphenylphosphoryl azide (1.5 eq).

Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the reaction mixture,

maintaining the temperature at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel, eluting with a

gradient of hexane and ethyl acetate to afford (2S)-2-azidobutane.

Expected Results:

Yield: 60-80%
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Enantiomeric Excess (ee): >98%

Applications in Chiral Synthesis
(2S)-2-Azidobutane is a valuable intermediate for the synthesis of other chiral molecules,

primarily through the transformation of the azide group.

Reduction to (S)-2-Aminobutane
The azide group can be readily reduced to a primary amine, yielding the chiral amine (S)-2-

aminobutane. This amine is a key building block for many pharmaceutical compounds.

This protocol describes a general procedure for the reduction of an alkyl azide using lithium

aluminum hydride.

Materials:

(2S)-2-Azidobutane

Lithium aluminum hydride (LiAlH₄)

Anhydrous diethyl ether or THF

Water

15% aqueous sodium hydroxide (NaOH) solution

Procedure:

To a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous diethyl ether or THF

at 0 °C under an inert atmosphere, add a solution of (2S)-2-azidobutane (1.0 eq) in the

same solvent dropwise.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy

(disappearance of the azide stretch).
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Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed

by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of

LiAlH₄ in grams used.

Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

Filter the mixture through a pad of celite, washing the filter cake with diethyl ether or THF.

Dry the combined organic filtrates over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate

under reduced pressure to yield (S)-2-aminobutane.

Expected Results:

Yield: >90%

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide functionality of (2S)-2-azidobutane can participate in "click chemistry," specifically

the copper-catalyzed azide-alkyne cycloaddition, to form 1,4-disubstituted 1,2,3-triazoles. This

reaction is highly efficient and tolerant of a wide range of functional groups.

This is a representative protocol for a CuAAC reaction.

Materials:

(2S)-2-Azidobutane

A terminal alkyne (e.g., phenylacetylene)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium ascorbate

tert-Butanol

Water

Procedure:
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In a reaction vessel, dissolve (2S)-2-azidobutane (1.0 eq) and the terminal alkyne (1.0 eq)

in a 1:1 mixture of tert-butanol and water.

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

To the solution of the azide and alkyne, add the sodium ascorbate solution followed by the

copper sulfate solution.

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

Upon completion, dilute the reaction mixture with water and extract with an organic solvent

such as ethyl acetate or dichloromethane.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate under reduced pressure.

Purify the resulting triazole by flash column chromatography on silica gel.

Expected Results:

Yield: >95%

Logical Workflow and Signaling Pathways
The synthesis and utility of (2S)-2-azidobutane can be represented as a logical workflow, from

the starting chiral alcohol to the final chiral amine or triazole products.

Caption: Synthetic workflow for (2S)-2-azidobutane and its applications.

Conclusion
(2S)-2-Azidobutane is a highly useful chiral building block that provides an efficient entry point

to other valuable chiral molecules such as (S)-2-aminobutane and chiral triazoles. The

stereospecific synthesis from readily available (R)-2-butanol and the versatile reactivity of the

azide group make it a valuable tool for medicinal chemists and synthetic organic chemists in
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the development of new enantiomerically pure compounds. The detailed protocols and data

provided in this guide should serve as a valuable resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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